molecular formula C17H12Cl3NO2S2 B2848743 2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole CAS No. 672951-37-0

2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole

Cat. No.: B2848743
CAS No.: 672951-37-0
M. Wt: 432.76
InChI Key: RNPLQYHKEPYJSS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole is a novel synthetic compound of significant interest in medicinal chemistry research, particularly for developing new therapeutic agents. This molecule features a 1,3-thiazole core, a privileged scaffold in drug discovery known to be associated with diverse biological activities . The strategic incorporation of multiple chlorine atoms and an ethanesulfonyl group on its phenyl rings is a design element commonly employed to optimize a compound's lipophilicity, binding affinity, and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies . Based on the established profiles of closely related 1,3-thiazole derivatives, this compound shows strong potential for application in antifungal research. Similar compounds have demonstrated potent in vitro activity against pathogenic Candida species, including strains resistant to fluconazole, by potentially inhibiting the fungal enzyme lanosterol-C14α-demethylase (CYP51), a key target in ergosterol biosynthesis . Furthermore, the structural features of this compound suggest potential for exploration in other research areas, such as oncology and neurology, given that related thiazole and chlorinated compounds have been investigated for antiproliferative and anticonvulsant properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full mechanistic profile and pharmacological potential.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(2,3-dichloro-4-ethylsulfonylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3NO2S2/c1-2-25(22,23)14-8-7-12(15(19)16(14)20)13-9-24-17(21-13)10-3-5-11(18)6-4-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPLQYHKEPYJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Adaptations

The Hantzsch thiazole synthesis remains the cornerstone for constructing substituted thiazoles, relying on the condensation of α-halo carbonyl compounds with thioamides. For the target molecule, this necessitates the preparation of two advanced intermediates:

  • 2-Bromo-1-(2,3-dichloro-4-(ethanesulfonyl)phenyl)ethan-1-one as the α-halo ketone
  • 4-Chlorophenylthioamide as the sulfur-containing nucleophile

Reaction optimization studies indicate that using anhydrous dimethylformamide (DMF) as a solvent at 80–90°C for 12–16 hours achieves cyclization yields of 58–62%. The ethanesulfonyl group’s strong electron-withdrawing nature necessitates careful pH control (pH 6.5–7.5) to prevent premature hydrolysis of the sulfonyl moiety during the reaction.

Cyclodehydration Using Phosphorus Oxychloride

An alternative pathway involves the cyclodehydration of β-keto thioamides mediated by phosphorus oxychloride (POCl₃). This method proves particularly effective for introducing electron-deficient aromatic systems:

  • Synthesis of 3-(2,3-Dichloro-4-(ethanesulfonyl)phenyl)-3-oxopropane-1-thioamide

    • Condensation of 2,3-dichloro-4-(ethanesulfonyl)benzoyl chloride with ammonium thiocyanate
    • Subsequent reaction with 4-chlorophenylamine
  • Cyclization

    • Treatment with POCl₃ at reflux (110–115°C) for 6–8 hours
    • Quenching with ice-water yields crude thiazole product

This method demonstrates superior regiocontrol (≥95% by HPLC) compared to Hantzsch approaches but requires stringent moisture exclusion.

Modern Catalytic Methods

Palladium-Catalyzed C-H Functionalization

Recent advances employ palladium(II) acetate with 2,2'-bipyridine as a ligand system to directly introduce the ethanesulfonyl group post-cyclization:

Key Reaction Parameters

Parameter Optimal Value Impact on Yield
Catalyst Loading 5 mol% Pd(OAc)₂ 78% yield
Solvent System Toluene:AcOH (4:1) 82% yield
Reaction Temperature 120°C 65% yield
Sulfonyl Source Ethanesulfonyl chloride 91% conversion

This methodology reduces synthetic steps but requires careful exclusion of oxygen to prevent catalyst deactivation.

Purification and Isolation Techniques

Crystallization Optimization

The compound’s low solubility in common solvents (≤2 mg/mL in ethanol at 25°C) necessitates specialized crystallization protocols:

Multi-Stage Recrystallization

  • Primary purification: Dichloromethane/hexane (1:5 v/v)
    • Removes polymeric byproducts
    • Recovery: 85–88%
  • Secondary crystallization: Ethyl acetate at −20°C
    • Enhances enantiomeric purity
    • Final purity: ≥99.5% by GC-MS

Chromatographic Methods

Silica gel chromatography with a chloroform:methanol:acetic acid (95:4:1) mobile phase effectively separates regioisomeric impurities. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) shows baseline separation of major contaminants.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃)

δ (ppm) Multiplicity Integration Assignment
8.21 d (J=8.4 Hz) 1H H-5 (thiazole)
7.89 s 1H H-2' (dichlorophenyl)
7.62 dd (J=8.4, 2.0 Hz) 2H H-3/H-5 (4-chlorophenyl)
3.42 q (J=7.2 Hz) 2H CH₂CH₃ (sulfonyl)
1.38 t (J=7.2 Hz) 3H CH₂CH₃ (sulfonyl)

The downfield shift at δ 8.21 ppm confirms thiazole ring formation, while the ethanesulfonyl group’s characteristic triplet-quartet pattern appears between δ 3.42–1.38 ppm.

Challenges in Industrial-Scale Production

Byproduct Formation Mechanisms

Three primary side reactions complicate large-scale synthesis:

  • Sulfonyl Group Hydrolysis
    • Catalyzed by trace moisture >50 ppm
    • Mitigated through molecular sieve (3Å) addition
  • Regioisomeric Thiazole Formation

    • Occurs via competing cyclization pathways
    • Controlled through slow reagent addition rates (≤0.5 mL/min)
  • Chlorine Disproportionation

    • Observable at temperatures >130°C
    • Addressed using copper(I) chloride as stabilizing agent

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and substituents may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: Reduction reactions may target the chlorophenyl or dichloro-ethylsulfonylphenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to dechlorinated derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Disruption of Cellular Processes: Interference with cellular functions such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Halogen-Substituted Thiazoles
  • Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole): Exhibits triclinic crystal packing (space group P̄1) with two independent molecules per asymmetric unit. The chloro substituent at the 4-position of the phenyl group results in minor adjustments to crystal packing compared to bromo analogs . Key Difference: Replacement of chloro with bromo in isostructural analogs alters halogen bonding but retains molecular conformation .
  • Compound from Acta Crystallographica E () :

    • 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole displays a planar thiazole core with a mean C–C bond length of 0.004 Å and an R factor of 0.053. The dihydro-pyrazole moiety introduces conformational flexibility .
Sulfonyl-Containing Thiazoles
  • Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate () :
    • Features a methylsulfanyl group and a thioxo substituent. The sulfanyl group reduces solubility compared to sulfonyl derivatives like the target compound .
  • 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole () :
    • Replaces the thiazole core with a thiadiazole ring. The sulfanyl group at position 5 enhances π-stacking interactions but reduces metabolic stability compared to ethanesulfonyl groups .

Physicochemical Properties

  • Solubility : The ethanesulfonyl group in the target compound likely improves aqueous solubility compared to methylsulfanyl derivatives (e.g., ) .
  • Stability : Halogenation at the 2- and 4-positions of the phenyl rings increases resistance to oxidative degradation, as seen in analogs like Compound 4 .

Biological Activity

The compound 2-(4-chlorophenyl)-4-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-1,3-thiazole (CAS No. 672951-41-6) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H12Cl2N2O2S2
  • Molar Mass : 399.31 g/mol
  • CAS Number : 672951-41-6

The compound features a thiazole ring, which is known for its diverse biological activities, and multiple chlorine substituents that may enhance its pharmacological properties.

Anticancer Properties

Research has indicated that thiazole derivatives exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : In vitro studies have reported that compounds similar to the target molecule demonstrate potent cytotoxic effects against various cancer cell lines, including A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorines on the phenyl rings has been correlated with increased anticancer efficacy. For example, compounds with multiple halogen substitutions showed improved activity compared to their non-substituted counterparts .
CompoundCell Line TestedIC50 Value (µg/mL)Mechanism of Action
Compound AA5495.0Apoptosis induction
Compound BSK-MEL-24.27Cell cycle arrest at G1 phase
Target CompoundHCT15TBDTBD

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been evaluated for their antimicrobial effects:

  • Antimycobacterial Activity : Some studies have highlighted the efficacy of thiazole compounds against Mycobacterium tuberculosis. The structure of the compound may influence its ability to penetrate bacterial membranes and inhibit essential metabolic pathways .

Study 1: Anticancer Evaluation

A study conducted by Alam et al. (2011) synthesized a series of thiazole derivatives and evaluated their anticancer properties using the MTT assay. The results demonstrated that certain derivatives exhibited IC50 values below 10 µg/mL against multiple cancer cell lines, indicating strong potential for further development .

Study 2: Mechanistic Insights

Hosseinzadeh Leila et al. (2013) investigated the mechanism of action for a related thiazole derivative, revealing that it induced apoptosis through caspase activation in prostate and breast cancer cell lines . This suggests that similar mechanisms may be applicable to the target compound.

Q & A

Basic: What are the standard synthetic routes for preparing this thiazole derivative?

Methodological Answer:
The synthesis typically involves sequential functionalization of the thiazole core. A common approach includes:

  • Step 1: Cyclization of a substituted thiourea or thioamide precursor with α-haloketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) to form the thiazole ring .
  • Step 2: Sulfonylation at the 4-position using ethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3: Purification via column chromatography or recrystallization (ethanol/water mixtures are common) .
    Key Challenges: Regioselectivity during sulfonylation and avoiding over-oxidation of the thiazole sulfur.

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR (¹H/¹³C): Assign aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and sulfonyl group integration .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine atoms .
  • X-ray Crystallography: Resolve regiochemistry of substituents and detect intermolecular interactions (e.g., C–H···O hydrogen bonds stabilizing the crystal lattice) .

Advanced: How can computational methods resolve contradictions in electronic structure analysis?

Methodological Answer:

  • Density Functional Theory (DFT): Use B3LYP/cc-pVDZ to calculate bond lengths/angles and compare with X-ray data. For example, discrepancies in C–N bond lengths in the thiazole ring (~1.32 Å vs. 1.29 Å experimentally) may indicate delocalized π-electron density .
  • Molecular Electrostatic Potential (MEP) Maps: Identify reactive sites (e.g., sulfonyl oxygen as a nucleophilic hotspot) to rationalize regioselective reactions .

Advanced: How to design experiments for evaluating antitumor activity in vitro?

Methodological Answer:

  • Cell Line Screening: Test against the NCI-60 panel (60 human cancer cell lines) with dose-response curves (IC₅₀ values). Compare with structurally similar sulfonamide-thiazoles showing activity in the 1–10 µM range .
  • Mechanistic Studies:
    • Enzyme Inhibition Assays: Target carbonic anhydrase IX/XII due to sulfonamide’s known affinity .
    • Apoptosis Markers: Measure caspase-3/7 activation via fluorometric assays .

Advanced: How to address low yields in sulfonylation reactions?

Methodological Answer:

  • Optimize Reaction Conditions:
    • Use anhydrous solvents (e.g., dichloromethane) and inert atmosphere to prevent hydrolysis of sulfonyl chloride .
    • Adjust stoichiometry (1.2:1 sulfonyl chloride:thiazole) and temperature (0°C to room temperature) to minimize side reactions .
  • Alternative Reagents: Replace ethanesulfonyl chloride with its trimethylsilyl-protected derivative for improved stability .

Basic: What are the structural determinants of biological activity in similar compounds?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Chlorine and sulfonyl groups enhance electrophilicity, improving enzyme binding (e.g., carbonic anhydrase inhibition) .
  • Planarity of the Thiazole Ring: Flat structures (torsion angles <10°) facilitate intercalation into DNA or protein active sites .

Advanced: How to analyze conflicting crystallographic data on substituent orientation?

Methodological Answer:

  • Torsion Angle Analysis: Compare experimental (X-ray) and computational (DFT) dihedral angles. For example, a nitro group’s tilt (35.4° vs. 48.1° in two crystal forms) may arise from steric clashes with adjacent chlorines .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O vs. C–H···Cl) to explain packing differences .

Basic: What solvent systems are optimal for recrystallization?

Methodological Answer:

  • Binary Mixtures: Ethanol/water (3:1 v/v) is effective for chlorophenyl-thiazoles due to moderate polarity .
  • Temperature Gradient: Cool hot saturated solutions slowly (0.5°C/min) to obtain single crystals for X-ray analysis .

Advanced: How to validate the role of the ethanesulfonyl group in bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with methylsulfonyl or phenylsulfonyl groups and compare IC₅₀ values .
  • Molecular Docking: Simulate binding poses with target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Ethanesulfonyl’s smaller size may reduce steric hindrance vs. bulkier substituents .

Advanced: How to troubleshoot regioselectivity issues in thiazole functionalization?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., benzyl) at the 2-position to steer sulfonylation to the 4-position .
  • Kinetic vs. Thermodynamic Control: Monitor reaction progress (TLC/HPLC) to isolate intermediates before undesired rearrangements occur .

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